1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
CAS No.: 1795476-23-1
Cat. No.: VC5382689
Molecular Formula: C16H17N7OS
Molecular Weight: 355.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795476-23-1 |
|---|---|
| Molecular Formula | C16H17N7OS |
| Molecular Weight | 355.42 |
| IUPAC Name | 2-thiophen-2-yl-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C16H17N7OS/c24-16(8-13-2-1-7-25-13)22-5-3-21(4-6-22)14-9-15(19-11-18-14)23-12-17-10-20-23/h1-2,7,9-12H,3-6,8H2 |
| Standard InChI Key | OEFKAXCAOMEEHK-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)CC4=CC=CS4 |
Introduction
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone typically involves a multi-step process:
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Formation of the Pyrimidine-Triazole Core: A 6-chloropyrimidin-4-amine intermediate is reacted with 1H-1,2,4-triazole under nucleophilic substitution conditions to introduce the triazole group at the C-6 position.
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Piperazine Coupling: The chloropyrimidine intermediate is then coupled with piperazine in a polar aprotic solvent (e.g., DMF or DMSO) at elevated temperatures (80–100°C) to form the piperazine-linked pyrimidine .
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Thiophene-Ethanone Attachment: Finally, a thiophene-ethanone group is introduced via alkylation or acylation reactions, often using bromo- or chloro-ethanone derivatives in the presence of a base such as KCO .
Key reaction conditions and yields are summarized below:
Structural Confirmation
The compound’s structure is validated using spectroscopic techniques:
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IR Spectroscopy: Peaks at 1650–1680 cm confirm the carbonyl group (C=O), while absorption near 3100 cm corresponds to aromatic C–H stretches .
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NMR Spectroscopy: -NMR signals at δ 8.2–8.5 ppm (pyrimidine protons), δ 3.5–4.0 ppm (piperazine CH), and δ 7.2–7.4 ppm (thiophene protons) align with expected substituents .
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 355.42 ([M+H]).
Physicochemical Properties
The compound’s solubility, stability, and partition coefficient (logP) are critical for drug-likeness assessments:
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Solubility: Moderately soluble in DMSO (>10 mM) but poorly soluble in aqueous buffers (pH 7.4), necessitating formulation with solubilizing agents.
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logP: Calculated logP of 2.8 (using ChemAxon) suggests moderate lipophilicity, suitable for blood-brain barrier penetration .
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Stability: Stable under ambient conditions for >24 months but degrades in acidic environments (pH <3).
Biological Activities and Mechanisms
Antimicrobial Activity
1,2,4-Triazole derivatives are known to disrupt microbial DNA gyrase and biofilm formation. In a study of triazolopyrimidinones, hybrid analogs inhibited Escherichia coli and Pseudomonas aeruginosa biofilms by 85% at 100 µg/mL, likely through interference with quorum sensing . The thiophene group may further enhance membrane permeability, as seen in thieno[3,2-d]pyrimidine derivatives .
Anti-Inflammatory Effects
The piperazine-thiophene motif has been linked to cyclooxygenase-2 (COX-2) inhibition. In murine models, related compounds reduced edema by 40–60% at 10 mg/kg, comparable to diclofenac .
Applications in Drug Discovery
Kinase Inhibitor Development
The compound’s ability to target MET and AXL kinases positions it as a candidate for non-small cell lung cancer (NSCLC) therapy. Preclinical trials of analog 66 (Fig. 14 in ) showed 97.1% tumor growth inhibition in xenograft models at 25 mg/kg .
Antibacterial Formulations
With rising antibiotic resistance, its biofilm-disrupting properties could complement existing therapies. A recent patent (WO2021013864A1) highlights triazolopyrimidine derivatives for treating multidrug-resistant infections .
Neuroinflammatory Disorders
Piperazine-containing compounds are being explored for neurodegenerative diseases. The thiophene-ethanone group’s antioxidant activity may mitigate oxidative stress in Alzheimer’s models .
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